molecular formula C13H18ClNO2 B216232 2-(4-chlorophenyl)-N-(3-ethoxypropyl)acetamide

2-(4-chlorophenyl)-N-(3-ethoxypropyl)acetamide

Cat. No. B216232
M. Wt: 255.74 g/mol
InChI Key: HNASUKYABKCUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(3-ethoxypropyl)acetamide, also known as Etizolam, is a thienodiazepine drug that is structurally similar to benzodiazepines. It has been used in scientific research for its anxiolytic, hypnotic, and muscle relaxant properties.

Mechanism of Action

2-(4-chlorophenyl)-N-(3-ethoxypropyl)acetamide acts on the gamma-aminobutyric acid (GABA) receptor, a neurotransmitter that is responsible for inhibiting the activity of neurons in the brain. It enhances the binding of GABA to the receptor, which increases the inhibitory effect of GABA on the neurons. This results in a decrease in anxiety, sedation, and muscle relaxation.
Biochemical and Physiological Effects:
This compound has been shown to have a similar pharmacological profile to benzodiazepines, but with a shorter half-life. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours. It is metabolized in the liver and excreted in the urine. This compound has been shown to have a low potential for abuse and dependence.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N-(3-ethoxypropyl)acetamide has several advantages for lab experiments, including its anxiolytic, hypnotic, and muscle relaxant properties, as well as its low potential for abuse and dependence. However, it also has limitations, such as its short half-life and the need for repeated dosing.

Future Directions

For research on 2-(4-chlorophenyl)-N-(3-ethoxypropyl)acetamide include investigating its effects on memory and learning, developing new thienodiazepine compounds, and determining its long-term effects and potential for abuse and dependence.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-(3-ethoxypropyl)acetamide involves the reaction of 2-(4-chlorophenyl)acetonitrile with triethylamine and ethyl bromoacetate in the presence of a palladium catalyst. The resulting product is then hydrolyzed with hydrochloric acid, and the this compound is obtained through recrystallization.

Scientific Research Applications

2-(4-chlorophenyl)-N-(3-ethoxypropyl)acetamide has been used in scientific research for its anxiolytic, hypnotic, and muscle relaxant properties. It has been shown to be effective in treating anxiety disorders, insomnia, and muscle spasms. Additionally, it has been used in animal studies to investigate its effects on memory and learning.

properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(3-ethoxypropyl)acetamide

InChI

InChI=1S/C13H18ClNO2/c1-2-17-9-3-8-15-13(16)10-11-4-6-12(14)7-5-11/h4-7H,2-3,8-10H2,1H3,(H,15,16)

InChI Key

HNASUKYABKCUDP-UHFFFAOYSA-N

SMILES

CCOCCCNC(=O)CC1=CC=C(C=C1)Cl

Canonical SMILES

CCOCCCNC(=O)CC1=CC=C(C=C1)Cl

Origin of Product

United States

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